(6-Chloroperfluorohexyl)trifluorooxirane

Description

Historical Development of Perfluorinated Epoxides

The intensive development of synthetic chemistry for fluorinated heterocycles began primarily after World War II, marking a relatively recent advancement in organic chemistry. Perfluorinated compounds, defined as organofluorine compounds that lack carbon-hydrogen bonds, have been produced and utilized since the 1950s due to their exceptional properties including high thermal stability, fire resistance, and film-forming capabilities. The evolution of perfluorinated epoxide synthesis has been closely tied to advances in electrofluorination techniques, which emerged as the predominant method for producing these specialized compounds.

Highly fluorinated oxiranes contrast dramatically with their hydrocarbon counterparts in both synthetic methodology and chemical reactivity patterns. While traditional hydrocarbon-derived oxiranes are typically prepared through cyclization reactions or electrophilic epoxidation of alkenes, perfluorinated and halofluorinated oxiranes require alternative synthetic approaches, primarily involving nucleophilic attack on corresponding alkenes. The development of these synthetic methodologies represented a significant departure from conventional epoxide chemistry and required specialized understanding of fluorine-carbon bond formation and manipulation.

The historical progression of perfluorinated epoxide chemistry has been marked by several key milestones, including the development of electrofluorination as a commercial synthesis method and the recognition of these compounds' unique stability characteristics. Early research focused on understanding the fundamental differences between fluorinated and non-fluorinated epoxides, leading to the establishment of specialized synthetic protocols that could accommodate the unique reactivity patterns exhibited by highly fluorinated systems.

Classification and Nomenclature of Fluorinated Heterocycles

The nomenclature system for fluorinated heterocyclic compounds employs specific conventions that distinguish these materials from their non-fluorinated analogs. For completely fluorinated materials, the perfluoro- or F- nomenclature systems are utilized, where these prefixes indicate that all hydrogen atoms connected to carbon atoms have been replaced by fluorine atoms. This systematic approach provides clarity in chemical communication and facilitates accurate identification of structural features.

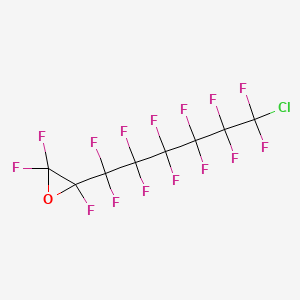

The classification of fluorinated oxiranes follows established patterns that consider both the degree of fluorination and the presence of additional substituents. The compound (6-Chloroperfluorohexyl)trifluorooxirane exemplifies this nomenclature system, with its International Union of Pure and Applied Chemistry name being 2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-2,3,3-trifluorooxirane. This systematic name clearly indicates the positions and nature of all fluorine and chlorine substituents, providing complete structural information.

| Nomenclature Type | Example | Structural Information |

|---|---|---|

| Systematic Name | 2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-2,3,3-trifluorooxirane | Complete positional data for all substituents |

| Perfluoro Designation | Perfluorohexyl trifluorooxirane | Indicates complete fluorination of hexyl chain |

| Commercial Identifier | This compound | Simplified commercial naming convention |

The classification system for fluorinated heterocycles also considers the functional significance of different structural elements. Three-membered ring fluorinated heterocycles, including oxiranes, aziridines, and cyclopropanes, represent a distinct category with unique synthetic challenges and applications. The presence of highly electronegative fluorine atoms significantly influences both the chemical reactivity and physical properties of these compounds, necessitating specialized handling and synthetic approaches.

Significance of Oxirane Structures in Organofluorine Chemistry

Oxirane structures occupy a position of fundamental importance in organofluorine chemistry due to their unique combination of ring strain and fluorine substitution effects. The three-membered ring system inherently possesses significant ring strain, which, when combined with the electron-withdrawing effects of fluorine substituents, creates compounds with distinctive reactivity profiles that differ markedly from conventional epoxides. This combination of structural features makes fluorinated oxiranes valuable synthetic intermediates and end-use chemicals.

The significance of fluorinated oxiranes extends beyond their synthetic utility to encompass their role as building blocks for more complex fluorinated materials. These compounds serve as precursors for the synthesis of fluorinated polymers, specialized surfactants, and advanced materials with unique properties. The ability of fluorinated oxiranes to undergo ring-opening reactions while maintaining their fluorinated character makes them particularly valuable for introducing fluorinated segments into larger molecular structures.

Recent advances in fluorinated oxirane chemistry have revealed new synthetic pathways that expand the accessibility of these valuable compounds. The development of copper-catalyzed methods for implanting fluorinated carbenes into epoxides has opened new routes to previously elusive difluorinated oxetanes, demonstrating the continued evolution of this field. These synthetic innovations have implications for pharmaceutical chemistry, where fluorinated heterocycles are increasingly recognized for their potential biological activity and drug-like properties.

The thermal stability exhibited by fluorinated oxiranes represents another significant aspect of their chemical importance. Unlike many organic epoxides that are sensitive to heat and prone to decomposition, highly fluorinated oxiranes often demonstrate remarkable thermal stability, making them suitable for high-temperature applications. This stability, combined with their unique solvent properties and chemical inertness, has led to their investigation as heat transfer fluids and specialized industrial chemicals.

Overview of this compound and Related Compounds

This compound represents a specific example of highly fluorinated oxirane chemistry, incorporating both perfluorinated alkyl chains and chlorine substitution within a single molecular structure. This compound, with its systematic name 2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-2,3,3-trifluorooxirane, demonstrates the structural complexity achievable in modern fluorinated heterocycle synthesis.

The structural characteristics of this compound reflect the sophisticated level of fluorinated compound design achievable through modern synthetic methods. The presence of a terminal chlorine atom on the perfluorinated hexyl chain provides additional functionality that can be exploited for further chemical transformations or specific application requirements. The trifluorinated oxirane ring system represents the reactive center of the molecule, maintaining the characteristic ring strain of epoxides while incorporating the unique properties imparted by fluorine substitution.

Related compounds in this chemical family include various perfluorinated oxiranes with different chain lengths and substitution patterns. Tetrafluorooxirane, with molecular formula C₂F₄O and molecular weight 116.01 grams per mole, represents a simpler analog that demonstrates the fundamental properties of perfluorinated epoxides. The perfluorohexyl trifluorooxirane system, with molecular formula C₈F₁₆O and molecular weight 416.06 grams per mole, provides insight into the effects of extended perfluorinated chains on compound properties.

The synthesis and characterization of these compounds have revealed important structure-property relationships that govern their chemical behavior and potential applications. The combination of perfluorinated alkyl chains with reactive oxirane functionality creates compounds that exhibit both the inertness associated with perfluorinated materials and the reactivity necessary for synthetic transformations. This duality makes them particularly valuable for applications requiring both chemical stability and synthetic versatility.

Contemporary research in fluorinated oxirane chemistry continues to expand the understanding of these compounds and their potential applications. The development of novel synthetic methodologies, including catalytic approaches for fluorinated carbene insertion and specialized ring-opening protocols, promises to further enhance the accessibility and utility of compounds like this compound. These advances represent significant progress in the broader field of fluorinated heterocycle chemistry and demonstrate the continued importance of these specialized compounds in modern chemical science.

Properties

IUPAC Name |

2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-2,3,3-trifluorooxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8ClF15O/c9-7(21,22)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20)8(23,24)25-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAOUEBOJOCMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8ClF15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Reaction Conditions and Mechanism

| Parameter | Typical Condition | Notes |

|---|---|---|

| Temperature | -20 °C to 0 °C | Low temperature prevents decomposition |

| Atmosphere | Inert gas (N2 or Ar) | Avoids oxidation or hydrolysis |

| Solvent | Fluorinated solvents or inert organics | Ensures solubility and stability |

| Catalyst | Transition metal catalysts (e.g., Pd, Ni) or fluorine-compatible catalysts | Enhances epoxidation efficiency |

| Molar Ratio (Reagents) | Perfluorohexyl iodide : CF3OF ≈ 1:1 to 1:1.2 | Slight excess of epoxidizing agent |

| Reaction Time | 1–4 hours | Depends on scale and temperature |

The reaction proceeds via nucleophilic attack of the trifluoromethyl hypofluorite on the double bond or reactive site of the perfluoroalkyl iodide, forming the trifluorooxirane ring. The presence of chlorine at the 6-position influences the electronic environment, stabilizing the epoxide ring and affecting reactivity.

Alternative Synthetic Approaches

Though the primary method involves trifluoromethyl hypofluorite epoxidation, alternative strategies include:

- Halogenation followed by Epoxidation: Starting from perfluorohexyl chains, selective chlorination at the 6-position can be performed, followed by epoxidation using perfluorinated oxidants.

- Pyrolytic Methods: High-temperature pyrolysis of bromofluoroalkanes can yield fluorinated aromatic compounds and intermediates, which might be adapted for epoxide synthesis, though this is less common for this specific compound.

- Grignard-Type Reactions: Using magnesium metal in ether solvents to form organomagnesium intermediates from halogenated precursors, which then react with epoxidizing agents. This method is more typical for related fluorinated ketones but may be adapted.

Research Findings and Data Summary

| Aspect | Description |

|---|---|

| Yield | High yields (>80%) reported under optimized conditions in continuous flow reactors |

| Purity | >98% purity achievable with proper purification |

| Stability | Compound is stable under inert atmosphere and low temperature; decomposes on prolonged heating |

| Reaction By-products | Minor formation of perfluoroalkyl carboxylic acids or alcohols under oxidative or reductive conditions |

| Scalability | Demonstrated at industrial scale with continuous flow technology |

Analytical and Quality Control

- Spectroscopic Analysis: NMR (19F, 1H), FTIR, and mass spectrometry confirm the presence of the trifluorooxirane ring and chlorinated perfluorohexyl chain.

- Chromatography: Fluorinated compound-specific HPLC or GC methods are used for purity assessment.

- Elemental Analysis: Confirms chlorine and fluorine content consistent with molecular formula C8ClF15O.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Starting Material Prep | Obtain perfluorohexyl iodide with chlorine substitution | Commercial or synthesized via halogenation |

| 2. Epoxidation | React with trifluoromethyl hypofluorite | Low temp, inert atmosphere, catalyst |

| 3. Reaction Control | Maintain temperature and reagent ratios | 1:1 to 1:1.2 molar ratio, 1–4 hours |

| 4. Work-Up | Quench reaction, remove catalyst, purify product | Distillation or chromatography |

| 5. Quality Control | Confirm structure and purity | NMR, MS, HPLC/GC |

Chemical Reactions Analysis

Types of Reactions

(6-Chloroperfluorohexyl)trifluorooxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluoroalkyl carboxylic acids.

Reduction: Reduction reactions can convert it into perfluoroalkyl alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide are employed.

Major Products Formed

Oxidation: Perfluoroalkyl carboxylic acids.

Reduction: Perfluoroalkyl alcohols.

Substitution: Various substituted perfluoroalkyl ethers.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : (6-Chloroperfluorohexyl)trifluorooxirane is utilized as a reagent in organic synthesis, enabling the formation of complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

- Building Block : It serves as a building block for synthesizing fluorinated compounds, which are essential in developing new materials with desirable properties.

Biology

- Bioimaging : The compound is being investigated for use in bioimaging applications due to its fluorinated structure, which allows for enhanced contrast in imaging techniques.

- Fluorinated Probes : Its potential as a fluorinated probe is being explored to study biological processes at the molecular level.

Medicine

- Drug Delivery Systems : The stability and biocompatibility of this compound make it a promising candidate for drug delivery systems. Its ability to encapsulate therapeutic agents could enhance their efficacy and reduce side effects.

Industry

- Fluorinated Polymers : It is employed in the production of fluorinated polymers, which are used in coatings, sealants, and other industrial applications due to their chemical resistance and durability.

- Surfactants : The compound is also utilized in formulating surfactants that exhibit superior wetting and spreading properties.

Research indicates that this compound may exhibit various biological effects typical of per- and polyfluoroalkyl substances (PFAS). Key findings include:

- Endocrine Disruption : Potential interference with hormonal functions could lead to reproductive issues.

- Immunotoxicity : Altered immune responses have been observed, raising concerns about vaccine efficacy.

- Carcinogenic Potential : Epidemiological studies suggest possible links between PFAS exposure and increased cancer risk .

Environmental Impact

A study conducted in Nordic countries revealed the persistence of PFAS compounds in water sources, highlighting bioaccumulation in aquatic organisms. The elimination half-life of related compounds varied significantly among species, indicating long-term ecological consequences .

Human Health Correlations

In the Faroe Islands, a population study found associations between serum levels of PFAS and adverse health outcomes such as thyroid disease and chronic kidney disease. These findings underscore the importance of further investigation into the health implications of exposure to this compound .

Mechanism of Action

The mechanism by which (6-Chloroperfluorohexyl)trifluorooxirane exerts its effects involves its interaction with various molecular targets. The compound’s fluorinated nature allows it to interact with hydrophobic regions of proteins and membranes, altering their function and stability. This interaction can affect various biochemical pathways, making it useful in both research and industrial applications .

Comparison with Similar Compounds

Oxirane, trifluoro(1,1,2,2,3,4,4-heptafluoro-3-butenyl)- (CAS 15453-10-8)

- Structure : Features a trifluorooxirane ring attached to a heptafluoro-3-butenyl group.

- Key Differences: Lacks a chlorine substituent, reducing electrophilic reactivity compared to this compound. Shorter perfluoroalkenyl chain (C4 vs.

- Applications: Likely used as a monomer for fluoropolymers or as a solvent-resistant additive.

Pentadecafluorooctyl Chloride (CAS 335-64-8)

- Structure : A perfluorooctyl chain terminated with a chloride group.

- Longer perfluoroalkyl chain (C8 vs. C6), increasing lipophilicity and environmental persistence.

- Applications : Common precursor for synthesizing fluorinated surfactants and surface treatments.

Oxirane, trifluoro(trifluoromethyl)-, homopolymer (CAS 25038-02-2)

- Structure : A homopolymer of trifluoro(trifluoromethyl)oxirane.

- Key Differences :

- Polymerized form lacks discrete chlorine substituents, reducing chemical versatility.

- High molecular weight enhances mechanical strength but limits solubility.

- Applications : Used in coatings and seals requiring extreme chemical resistance.

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| This compound | Not Provided | C₈ClF₁₄O | Chlorinated perfluorohexyl chain; reactive epoxide group |

| Oxirane, trifluoro(heptafluoro-3-butenyl)- | 15453-10-8 | C₅F₁₀O | Non-chlorinated; shorter perfluoroalkenyl chain |

| Pentadecafluorooctyl chloride | 335-64-8 | C₈ClF₁₅ | Non-epoxide; terminal chloride on C8 perfluoroalkyl chain |

| Oxirane, trifluoro(trifluoromethyl)- homopolymer | 25038-02-2 | (C₃F₆O)ₙ | High molecular weight polymer; no chlorine substituents |

Research Findings and Functional Insights

Reactivity: The chlorine atom in this compound provides a site for nucleophilic substitution, distinguishing it from non-chlorinated analogs like CAS 15453-10-2. This feature enables tailored modifications in polymer backbones or surfactant designs .

Environmental Impact: Chlorinated perfluoroalkyl compounds may exhibit greater environmental persistence compared to non-chlorinated variants, raising concerns about bioaccumulation and toxicity. However, specific toxicological data for this compound remain unstudied (as noted for analogous materials in ) .

Thermal Stability : Longer perfluoroalkyl chains (e.g., C8 in CAS 335-64-8) generally enhance thermal stability but reduce solubility in polar solvents. The C6 chain in the target compound balances these properties for mid-range applications.

Biological Activity

(6-Chloroperfluorohexyl)trifluorooxirane, a per- and polyfluoroalkyl substance (PFAS), has garnered attention due to its unique chemical properties and potential biological effects. This compound is characterized by its fluorinated alkyl chain, which significantly influences its interactions with biological systems. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

Chemical Structure and Properties

The structure of this compound includes a trifluorooxirane ring and a chlorinated perfluoroalkyl chain. This configuration contributes to its stability and resistance to degradation, making it persistent in the environment.

Toxicological Studies

Research indicates that PFAS, including this compound, can exhibit various toxicological effects. Key findings include:

- Endocrine Disruption : Studies have shown that PFAS can interfere with hormonal functions, potentially leading to reproductive and developmental issues in wildlife and humans .

- Immunotoxicity : Exposure to certain PFAS has been linked to altered immune responses, reducing vaccine efficacy in children and increasing susceptibility to infections .

- Carcinogenic Potential : Some PFAS have been classified as possibly carcinogenic based on epidemiological studies linking exposure to increased cancer risk .

Case Studies

- Environmental Impact : A study conducted in the Nordic countries highlighted the persistence of PFAS in water sources, showing bioaccumulation in aquatic organisms. The elimination half-life of related compounds in fish was noted to vary significantly, indicating potential long-term ecological consequences .

- Human Health Correlations : A population study from the Faroe Islands found associations between serum levels of PFAS and adverse health outcomes, including thyroid disease and chronic kidney disease. These findings underscore the need for further investigation into the health implications of this compound exposure .

Data Summary

Regulatory Considerations

Due to their adverse effects, many PFAS are under scrutiny by regulatory agencies worldwide. The European Union has proposed restrictions on certain PFAS, including those similar to this compound, as part of broader efforts to manage chemical safety and protect public health .

Q & A

Q. What are the recommended synthetic routes for (6-Chloroperfluorohexyl)trifluorooxirane, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of fluorinated oxiranes typically involves epoxidation of perfluorinated alkenes or chloroperfluoroalkenes. For this compound, a plausible route is the reaction of 6-chloroperfluorohexene with trifluoromethyl hypofluorite (CF₃OF) under controlled conditions (e.g., low temperature, inert atmosphere). Optimization may involve:

- Catalyst screening : Use of Lewis acids (e.g., BF₃) to enhance electrophilic epoxidation.

- Solvent selection : Fluorinated solvents (e.g., perfluorodecalin) to improve solubility and reduce side reactions.

- Purity monitoring : Intermediate characterization via GC-MS or <sup>19</sup>F NMR to track fluorinated byproducts .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical techniques :

- <sup>19</sup>F NMR : To confirm the presence of trifluorooxirane and chloroperfluorohexyl moieties. Chemical shifts for CF₃ groups in oxiranes typically appear at δ -70 to -80 ppm.

- GC-MS : To detect volatile impurities (e.g., unreacted alkene precursors).

- Elemental analysis : Validate Cl/F ratios against theoretical values.

- Stability testing : Short-term exposure to moisture/light to assess decomposition (e.g., via FTIR for C-F bond integrity) .

Advanced Research Questions

Q. What advanced analytical techniques are effective in characterizing the stability and degradation pathways of this compound under environmental conditions?

- Methodological Answer :

- Thermal analysis : Use TGA-DSC to determine decomposition temperatures and exothermic/endothermic transitions.

- Environmental simulation : Accelerated aging studies under UV light (e.g., xenon-arc lamp) to mimic sunlight exposure, with degradation products analyzed via LC-QTOF-MS.

- Computational modeling : DFT calculations (e.g., Gaussian09) to predict bond dissociation energies and identify vulnerable sites (e.g., oxirane ring strain) .

- Ecotoxicity screening : Collaborate with environmental chemists to assess persistence using OECD 301B biodegradation tests .

Q. How can researchers resolve contradictions in reported reactivity data for this compound, such as conflicting nucleophilic substitution rates?

- Methodological Answer :

- Controlled reproducibility : Standardize reaction conditions (e.g., solvent polarity, temperature) across labs.

- Isotopic labeling : Use <sup>18</sup>O-labeled oxirane to trace ring-opening mechanisms in nucleophilic attacks (e.g., with amines or thiols).

- Cross-validation : Compare data from multiple techniques (e.g., kinetic studies via <sup>19</sup>F NMR vs. computational activation energy barriers).

- Meta-analysis : Aggregate literature data (e.g., Reaxys, SciFinder) to identify trends in substituent effects on reactivity .

Data Contradiction and Interpretation

Q. What strategies are recommended for reconciling discrepancies in the environmental persistence of this compound compared to other perfluorinated compounds (PFCs)?

- Methodological Answer :

- Comparative studies : Conduct side-by-side experiments with structurally similar PFCs (e.g., perfluorooctane sulfonates) under identical conditions.

- Advanced spectrometry : Use high-resolution mass spectrometry (HRMS) to detect trace degradation products that may explain unexpected persistence.

- Meta-data contextualization : Consider differences in experimental protocols (e.g., microbial consortia in biodegradation studies) that may skew results.

- Regulatory alignment : Cross-reference findings with databases like the Pharos Project, which catalogs PFC behavior .

Methodological Resources

Q. Which databases and tools are most reliable for sourcing physicochemical and toxicological data on fluorinated oxiranes?

- Methodological Answer :

- Primary databases :

- PubChem : For basic properties (e.g., molecular weight, CAS RN verification).

- SciFinder : To access peer-reviewed synthesis protocols and safety data.

- Reaxys : For reaction optimization and precedent-based design.

- Specialized resources :

- NIST Chemistry WebBook : For spectral data (IR, NMR) validation.

- EFSA/EPA reports : For regulatory toxicology profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.